molecular formula C15H16O2 B14746163 6-Oxaspiro[4.5]dec-7-en-9-one, 7-phenyl- CAS No. 5198-74-3

6-Oxaspiro[4.5]dec-7-en-9-one, 7-phenyl-

Cat. No.: B14746163
CAS No.: 5198-74-3
M. Wt: 228.29 g/mol
InChI Key: DROUVOIOLGFXNR-UHFFFAOYSA-N
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Description

6-Oxaspiro[4.5]dec-7-en-9-one, 7-phenyl- is a chemical compound with the molecular formula C15H16O2. It is characterized by its spirocyclic structure, which includes a spiro-ether and a ketone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxaspiro[4.5]dec-7-en-9-one, 7-phenyl- typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a phenyl-substituted cyclohexanone with an appropriate diol under acidic conditions to form the spiro-ether linkage. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 6-Oxaspiro[4.5]dec-7-en-9-one, 7-phenyl- .

Chemical Reactions Analysis

Types of Reactions

6-Oxaspiro[4.5]dec-7-en-9-one, 7-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Oxaspiro[4.5]dec-7-en-9-one, 7-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Oxaspiro[4.5]dec-7-en-9-one, 7-phenyl- involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The ketone and ether functional groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxaspiro[4.5]dec-7-en-9-one, 7-phenyl- is unique due to its specific combination of a spiro-ether and a phenyl-substituted ketone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

5198-74-3

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

7-phenyl-6-oxaspiro[4.5]dec-7-en-9-one

InChI

InChI=1S/C15H16O2/c16-13-10-14(12-6-2-1-3-7-12)17-15(11-13)8-4-5-9-15/h1-3,6-7,10H,4-5,8-9,11H2

InChI Key

DROUVOIOLGFXNR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC(=O)C=C(O2)C3=CC=CC=C3

Origin of Product

United States

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